tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate

Catalog No.
S810944
CAS No.
1354957-79-1
M.F
C11H21NO3
M. Wt
215.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbama...

CAS Number

1354957-79-1

Product Name

tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate

IUPAC Name

tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)

InChI Key

SWYKJBCLLWWIHE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1CCCC1O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1O

Application in Synthesis of N-Boc-protected Anilines

Application in Synthesis of Tetrasubstituted Pyrroles

Tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate is a chemical compound with the molecular formula C11_{11}H21_{21}NO3_3 and a molecular weight of 215.29 g/mol. This compound is characterized by the presence of a tert-butyl group attached to a carbamate functional group, which is further linked to a cyclopentanol derivative. The structure makes it a versatile compound in both organic synthesis and biological research, providing stability and reactivity that are valuable in various applications .

  • Oxidation: This compound can undergo oxidation to form corresponding ketones or aldehydes, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The carbamate group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: It can also engage in nucleophilic substitution reactions, where the tert-butyl group may be replaced by other nucleophiles under basic conditions.

These reactions highlight the compound's utility in synthetic organic chemistry, particularly in the modification of functional groups to achieve desired chemical properties.

In biological research, tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate serves as a substrate or inhibitor in enzymatic reactions. Its ability to form covalent bonds with active sites of enzymes allows it to modulate enzymatic activity, making it useful for studying enzyme mechanisms and protein interactions. The compound's structural features enable it to interact effectively with various biological targets, potentially leading to therapeutic applications.

The synthesis of tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxycyclopentylmethyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out under controlled conditions to optimize yield and purity. In industrial settings, processes may be scaled up using continuous flow systems and automated reactors to enhance efficiency while maintaining high purity levels .

This compound finds applications across various fields:

  • Organic Synthesis: It serves as a protecting group for amines, particularly in peptide synthesis due to its stability and ease of removal under mild conditions.
  • Medicinal Chemistry: Its reactivity makes it valuable for developing pharmaceuticals and agrochemicals, as well as studying potential therapeutic agents.
  • Biological Research: It is employed in enzyme studies and protein interaction analyses, contributing to the understanding of biochemical pathways .

The mechanism of action for tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form stable complexes with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the cyclopentanone ring may enhance binding affinity through interactions with hydrophobic pockets within proteins .

Several compounds share structural similarities with tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate, including:

  • Tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate
  • Tert-butyl carbamate
  • Tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate

Uniqueness: Tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate is distinguished by its specific combination of reactivity from the tert-butyl carbamate group and the stability provided by the cyclopentanone ring. This unique structural arrangement enables a wide range of chemical transformations and applications that are not as readily achievable with similar compounds.

XLogP3

2

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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